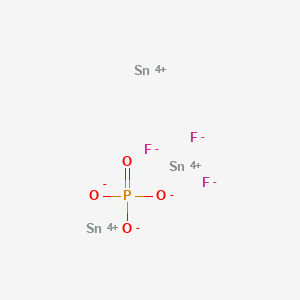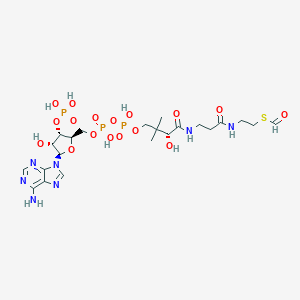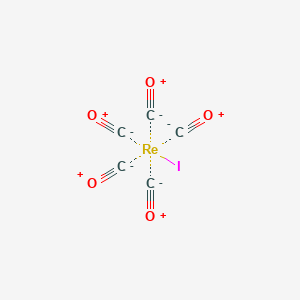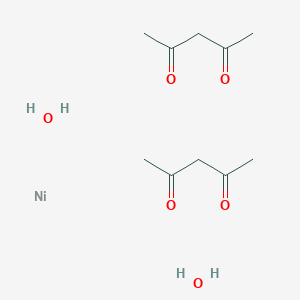
Tin fluoride phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin fluoride phosphate, also known as Sn2PO4F or TFP, is a compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. TFP is a crystalline material that has a tetragonal structure and is composed of tin, fluoride, and phosphate ions. This compound has been extensively studied for its potential use in optoelectronics, catalysis, and energy storage devices.
Mechanism of Action
The mechanism of action of TFP is not yet fully understood, but it is believed to be related to its unique crystal structure and the presence of tin, fluoride, and phosphate ions. The tin ions in TFP are thought to play a crucial role in its catalytic properties, while the fluoride and phosphate ions are believed to contribute to its optical and electronic properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TFP. However, studies have shown that TFP is non-toxic and does not pose any significant health risks.
Advantages and Limitations for Lab Experiments
TFP has several advantages for lab experiments, including its high stability, unique properties, and potential applications in various fields. However, TFP is challenging to synthesize, and its properties can be affected by factors such as temperature and pressure.
Future Directions
There are several future directions for research on TFP, including:
1. Further investigation of TFP's catalytic properties and potential applications in the conversion of biomass to fuels and the reduction of carbon dioxide.
2. Exploration of TFP's potential use as an electrode material for advanced energy storage devices.
3. Investigation of TFP's optical and electronic properties for potential applications in optoelectronics.
4. Development of new synthesis methods for TFP that are more efficient and scalable.
5. Investigation of the potential applications of TFP in other fields, such as sensing and biomedical applications.
In conclusion, TFP is a promising compound that has unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in optoelectronics, catalysis, and energy storage devices.
Synthesis Methods
The synthesis of TFP can be achieved through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the formation of a sol, which is a colloidal suspension of nanoparticles, followed by gelation to form a solid. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of TFP crystals. Solid-state reactions involve the mixing of tin, fluoride, and phosphate precursors, followed by heating to form TFP crystals.
Scientific Research Applications
The unique properties of TFP have led to extensive research in various fields, including optoelectronics, catalysis, and energy storage devices. In optoelectronics, TFP has been studied for its potential use in light-emitting diodes (LEDs) and solar cells. TFP has also been investigated for its catalytic properties in various reactions, including the conversion of biomass to fuels and the reduction of carbon dioxide. Additionally, TFP has shown promise as an electrode material for lithium-ion batteries due to its high capacity and stability.
properties
CAS RN |
12592-27-7 |
|---|---|
Product Name |
Tin fluoride phosphate |
Molecular Formula |
F3O4PSn3+6 |
Molecular Weight |
508.1 g/mol |
IUPAC Name |
tin(4+);trifluoride;phosphate |
InChI |
InChI=1S/3FH.H3O4P.3Sn/c;;;1-5(2,3)4;;;/h3*1H;(H3,1,2,3,4);;;/q;;;;3*+4/p-6 |
InChI Key |
LOHGMFIFYJNTQJ-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4] |
synonyms |
Sn3PO4F3 tin fluoride phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)


![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)


![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)


![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
